Lipophilicity Shift: LogP Comparison of Target Compound vs. Non‑Fluorinated Morpholin-2-ylmethanol
The introduction of the trifluoromethyl group at the 6‑position increases the predicted LogP by approximately 1 unit relative to the non‑fluorinated parent morpholin-2-ylmethanol. (6‑(Trifluoromethyl)morpholin‑2‑yl)methanol has a predicted LogP of −0.102 , whereas morpholin‑2‑ylmethanol has a reported LogP of −1.096 [1]. This difference in lipophilicity can influence membrane permeability and off‑target binding.
| Evidence Dimension | Partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = −0.102 (predicted) |
| Comparator Or Baseline | Morpholin-2-ylmethanol: LogP = −1.096 (predicted) [1] |
| Quantified Difference | ΔLogP ≈ +1.0 |
| Conditions | Computed LogP values from vendor technical datasheets; no experimental LogP data available for the target compound. |
Why This Matters
A one‑unit increase in LogP can substantially alter a compound’s ADMET profile; procurement of the correct fluorinated building block is essential for maintaining the intended lipophilicity in lead series.
- [1] ChemBase.cn. Morpholin-2-ylmethanol, hydrophobicity (logP) = −1.096. https://www.chembase.cn View Source
